molecular formula C21H12Cl3N3O2S B4687216 1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA

1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA

Cat. No.: B4687216
M. Wt: 476.8 g/mol
InChI Key: FCZIWHLMDGPSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea group linked to a benzoxazole ring, which is further substituted with chlorobenzoyl and dichlorophenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 2,5-dichlorophenylamine to form an intermediate, which is then reacted with benzoxazole-5-thiol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The benzoxazole ring and thiourea group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA can be compared with similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3N3O2S/c22-11-5-7-16(24)14(9-11)20-26-17-10-12(6-8-18(17)29-20)25-21(30)27-19(28)13-3-1-2-4-15(13)23/h1-10H,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZIWHLMDGPSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
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1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
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1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA

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